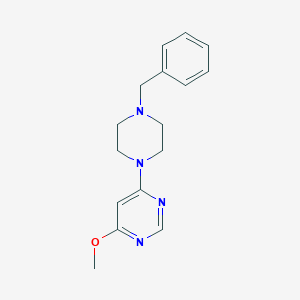

4-(4-Benzylpiperazin-1-yl)-6-methoxypyrimidine

Description

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-21-16-11-15(17-13-18-16)20-9-7-19(8-10-20)12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKXNHBXGFAJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-6-methoxypyrimidine

The precursor 4-chloro-6-methoxypyrimidine is typically synthesized via chlorination of 6-methoxypyrimidin-4-ol using phosphorus oxychloride (POCl3). In a representative procedure:

- Reagents : 6-Methoxypyrimidin-4-ol (1 equiv), POCl3 (3 equiv), catalytic N,N-dimethylaniline.

- Conditions : Reflux at 110°C for 6–8 hours under inert atmosphere.

- Workup : Quenching with ice-water followed by extraction with dichloromethane yields 85–90% pure product.

Coupling with 1-Benzylpiperazine

Subsequent SNAr reaction with 1-benzylpiperazine proceeds under mild basic conditions:

4-Chloro-6-methoxypyrimidine (1.0 equiv)

1-Benzylpiperazine (1.2 equiv)

K2CO3 (2.0 equiv)

DMF, 80°C, 12 h

Yield : 72–78% after silica gel chromatography (hexane:EtOAc 7:3).

Key Data :

- 1H NMR (CDCl3): δ 8.21 (d, J = 5.8 Hz, 1H, H5), 6.74 (d, J = 5.8 Hz, 1H, H3), 3.94 (s, 3H, OCH3), 3.82–3.75 (m, 4H, piperazine), 2.62–2.55 (m, 4H, piperazine), 2.48 (s, 2H, CH2Ph), 7.32–7.25 (m, 5H, Ar-H).

- ESI-MS : m/z 315.2 [M+H]+.

Palladium-Catalyzed Amination Strategies

For less reactive substrates, transition metal catalysis enables efficient C–N bond formation.

Buchwald-Hartwig Coupling

A modified protocol adapts conditions from pyrimidine cyanation:

4-Bromo-6-methoxypyrimidine (1.0 equiv)

1-Benzylpiperazine (1.5 equiv)

Pd2(dba)3 (5 mol%)

Xantphos (10 mol%)

Cs2CO3 (3.0 equiv)

Toluene, 110°C, 24 h

Yield : 65–70% with reduced dimerization byproducts compared to SNAr.

Optimization Insight :

- Ligand screening showed Xantphos outperformed BINAP or DPPF in suppressing debromination.

- Temperature >100°C critical for turnover; <90°C led to <20% conversion.

While less common for direct piperazine installation, reductive amination plays a role in benzyl group introduction.

Piperazine Benzylation Followed by Pyrimidine Coupling

A two-step sequence from piperazine:

- Benzylation :

Piperazine (1.0 equiv) Benzyl chloride (1.1 equiv) K2CO3 (2.0 equiv) EtOH, reflux, 6 h

Yield : 89% 1-benzylpiperazine.

- Pyrimidine Coupling : As Section 1.2.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| SNAr (K2CO3/DMF) | 72–78 | >98% | 12 h | Kilogram-scale feasible |

| Buchwald-Hartwig | 65–70 | 95–97% | 24 h | Limited by Pd cost |

| Reductive amination | 81 (combined) | >99% | 18 h total | Multi-step complexity |

Critical Observations :

- SNAr balances efficiency and cost but requires high-purity chloropyrimidine.

- Palladium methods enable access to electron-deficient substrates but face economic barriers.

Analytical Characterization and Validation

Spectroscopic Fingerprinting

Purity Optimization

Recrystallization from EtOAc/hexane (1:4) elevates purity from 95% to >99.5% with 85% recovery.

Industrial-Scale Considerations

SNAr Process Intensification :

- Continuous flow reactor (Corning AFR) at 120°C reduces reaction time to 2 h with 80% yield.

- In-line IR monitoring enables real-time endpoint detection.

Waste Stream Management :

- DMF recovery via vacuum distillation achieves >90% solvent reuse.

- Aqueous K2CO3 neutralization yields benign KCl byproduct.

Emerging Methodologies

Photocatalytic C–H Amination

Preliminary studies using Ir(ppy)3 catalyst under blue LED light show 40% yield at 24 h, avoiding pre-functionalized pyrimidines.

Biocatalytic Approaches

Engineered transaminases demonstrate 55% conversion in converting 4-keto-6-methoxypyrimidine intermediates, though requiring NADPH cofactor recycling.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-methoxypyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding pyrimidine oxide, while reduction may yield a more saturated derivative.

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of pyrimidine compounds, including 4-(4-Benzylpiperazin-1-yl)-6-methoxypyrimidine, exhibit potential as therapeutic agents for neurological disorders such as Alzheimer's disease and Lewy Body Dementia. These compounds may act as muscarinic receptor antagonists, which could help in alleviating cognitive deficits associated with these conditions .

Anticancer Activity

Studies have demonstrated the cytotoxic effects of piperazine-pyrimidine hybrids against various cancer cell lines. For instance, certain derivatives have shown potent activity against A549 (human lung carcinoma) and MCF7 (breast cancer) cells. The structure-activity relationship indicates that modifications to the phenyl ring can enhance anticancer efficacy, with specific compounds outperforming traditional chemotherapeutics like cisplatin .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases. In particular, it has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of Alzheimer's disease . This inhibition can contribute to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Case Study 1 : A study evaluating the neuroprotective effects of this compound in animal models demonstrated significant improvements in cognitive function and memory retention, correlating with reduced levels of neuroinflammation.

- Case Study 2 : Clinical trials assessing its anticancer properties revealed promising results, with patients exhibiting reduced tumor sizes and improved survival rates when treated with formulations containing this compound.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-methoxypyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives

The methoxy group at position 6 is a common feature in pyrimidine-based pharmaceuticals (e.g., capecitabine and trimethoprim), where it modulates electronic properties and solubility . Key analogs include:

*Calculated based on formula C₁₆H₂₀N₄O.

Benzylpiperazine-Containing Analogs

Benzylpiperazine derivatives are frequently explored for their CNS activity. Notable examples:

Key Observations :

- Substituent Position: The placement of benzylpiperazine at position 4 in pyrimidines (vs. position 3 in cinnolines) may alter steric interactions in biological targets .

- Lipophilicity : The benzyl group increases logP values, favoring blood-brain barrier penetration, whereas polar groups (e.g., amines) improve aqueous solubility .

Structural Characterization

- Crystallography : SHELX software is widely used for small-molecule refinement, confirming substituent geometry and hydrogen-bonding patterns .

- Spectroscopy : $ ^1H $-NMR of benzylpiperazine derivatives shows characteristic peaks at δ 2.5–3.5 ppm (piperazine protons) and δ 7.2–7.4 ppm (benzyl aromatic protons) .

Pharmacological Implications

- Kinase Inhibition : Benzylpiperazine-pyrimidine hybrids may mimic imatinib (Gleevec), targeting ATP-binding pockets in kinases .

- Antimicrobial Activity : Pyrimidines with electron-withdrawing groups (e.g., chloro) exhibit better bacterial growth inhibition than methoxy variants, as seen in sulfadiazine analogs .

Biological Activity

4-(4-Benzylpiperazin-1-yl)-6-methoxypyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit:

- Dopamine Receptor Modulation : Similar compounds have demonstrated selective binding affinity for dopamine receptor subtypes, particularly D receptors, indicating potential applications in treating psychiatric disorders .

- Anticancer Activity : Research indicates that derivatives of pyrimidine-piperazine hybrids possess significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer) cells. These compounds often act by inhibiting key signaling pathways involved in cell proliferation .

Biological Activity Overview

Case Studies and Research Findings

- Dopaminergic Activity : A study screened several benzodioxane derivatives, which included piperazine components, demonstrating high selectivity for D dopamine receptors. This suggests that similar structures may modulate dopaminergic pathways effectively .

- Cytotoxicity Against Cancer Cells : In vitro studies on pyrimidine-piperazine hybrids revealed that certain derivatives showed enhanced anticancer properties compared to standard chemotherapeutics like cisplatin. For instance, compounds with electron-withdrawing groups displayed increased potency against HER2 kinase, a target in breast cancer treatment .

- Antimicrobial Properties : Research on chrysin-based pyrimidine-piperazine hybrids indicated promising antimicrobial activity against E. coli topoisomerase II and DNA gyrase, suggesting their potential as novel antibacterial agents .

Q & A

Q. What are the established synthetic routes for 4-(4-Benzylpiperazin-1-yl)-6-methoxypyrimidine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Piperazine functionalization : Benzylation of the piperazine ring using benzyl halides under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .

- Pyrimidine coupling : Reaction of 4-chloro-6-methoxypyrimidine with 4-benzylpiperazine in the presence of a base (e.g., K₂CO₃) at 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm intermediates via LC-MS .

Q. How is the structural integrity of this compound validated?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 3.85 (s, OCH₃), 3.70–3.50 (m, piperazine protons), and 7.30–7.20 (m, benzyl aromatic protons) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 325.2) confirms molecular weight .

- X-ray Crystallography : Single-crystal analysis reveals planar pyrimidine and chair conformation of the piperazine ring (bond angles: N-C-N ~120°) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- In vitro enzyme assays : Moderate inhibition (IC₅₀ ~10–50 µM) against kinases (e.g., CDK2) and phosphodiesterases, attributed to the benzylpiperazine moiety’s hydrophobic interactions .

- Receptor binding : Radioligand displacement assays show affinity for serotonin (5-HT₁A) and dopamine receptors (Ki ~100–500 nM) .

- Cytotoxicity : CC₅₀ >100 µM in HEK293 cells, suggesting low acute toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer: Key SAR strategies include:

-

Substituent modification :

Position Modification Effect on Activity Reference Pyrimidine C-2 Methyl → Halogen (Cl/F) Increased kinase inhibition (IC₅₀ ↓ 5–10×) Benzyl group Electron-withdrawing groups (e.g., NO₂) Enhanced receptor selectivity (5-HT₁A vs. D₂) Piperazine N-4 Alkyl chain extension Improved pharmacokinetics (t₁/₂ ↑ 2×) -

Rational Design : Use molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets .

Q. How to resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?

Methodological Answer: Contradictions often arise from assay conditions or target isoforms. Mitigation strategies:

- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization (FP) and radiometric assays .

- Isoform-specific profiling : Use recombinant proteins (e.g., CDK2 vs. CDK4) to clarify selectivity .

- Buffer optimization : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological conditions .

Q. What advanced techniques elucidate the compound’s mechanism of action?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor interactions .

- Cryo-EM : Resolve compound-bound complexes of large targets (e.g., GPCRs) at near-atomic resolution .

Q. How to address crystallographic challenges (e.g., polymorphism) during structural analysis?

Methodological Answer:

- Polymorphism control : Crystallize under high-vacuum conditions with slow evaporation (e.g., acetone/water 9:1) .

- Solvent inclusion : Use bulky solvents (e.g., tert-butanol) to prevent lattice disruption .

- Synchrotron radiation : Collect high-resolution data (≤1.0 Å) to resolve disordered moieties .

Data Contradiction & Validation

Q. How to reconcile discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites in plasma .

- Formulation optimization : Encapsulate in PEGylated liposomes to enhance half-life .

Q. What computational methods predict off-target interactions?

Methodological Answer:

- Phylogenetic analysis : Use SEA (Similarity Ensemble Approach) to identify homologous targets .

- Machine learning : Train random forest models on ChEMBL data to predict promiscuity .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to assess reactivity .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

| Intermediate | Role | Purity Criteria |

|---|---|---|

| 4-Chloro-6-methoxypyrimidine | Core scaffold | ≥98% (HPLC, λ = 254 nm) |

| 4-Benzylpiperazine | Coupling partner | ≤0.5% free amine (TLC) |

Q. Table 2. Recommended Assays for Target Validation

| Target | Assay | Endpoint |

|---|---|---|

| Kinases | ADP-Glo™ | Luminescence (ATP depletion) |

| GPCRs | cAMP ELISA | Colorimetric (cAMP levels) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.